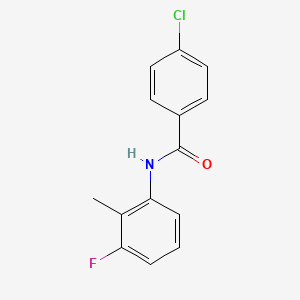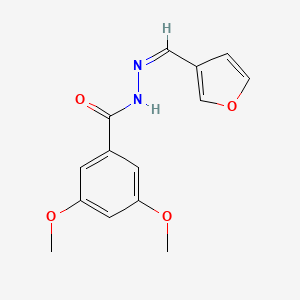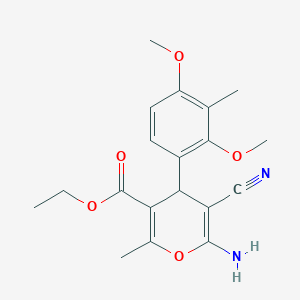![molecular formula C11H18N2OS B4955710 [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B4955710.png)
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol, also known as ABIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABIM is a member of the imidazolium family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to exhibit antifungal activity against several fungal species, including Candida albicans and Aspergillus niger. This compound has also been shown to exhibit antibacterial activity against several bacterial species, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been shown to exhibit antitumor activity against several cancer cell lines, including MCF-7 and HeLa cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol in lab experiments is its diverse biological activities. This compound has been shown to exhibit antibacterial, antifungal, and antitumor properties, making it a useful compound for investigating various biological processes. Another advantage is its ease of synthesis, which allows for large-scale production of the compound.
One limitation of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to exhibit various biological activities, it may also have toxic effects on cells and organisms. Therefore, caution should be taken when using this compound in lab experiments, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for research involving [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol. One direction is to investigate its potential as a catalyst in organic synthesis reactions. Another direction is to investigate its potential as a ligand in the synthesis of metal complexes, which have been shown to exhibit various biological activities. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of [2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol involves the reaction between 2-mercapto-1-butanol and allyl bromide in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a melting point of 120-122°C. The purity of this compound can be confirmed by using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
[2-(allylthio)-1-butyl-1H-imidazol-5-yl]methanol has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. It has also been shown to have potential as a catalyst in organic synthesis reactions. This compound has been used as a ligand in the synthesis of metal complexes, which have been investigated for their antibacterial and antitumor activities.
Propiedades
IUPAC Name |
(3-butyl-2-prop-2-enylsulfanylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-3-5-6-13-10(9-14)8-12-11(13)15-7-4-2/h4,8,14H,2-3,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDJDNFKOQNFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1SCC=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4955633.png)


![3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4955650.png)
![ethyl [1-({[1-(2-methoxybenzyl)-6-oxo-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4955661.png)
![2-[(4-benzoylbenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4955681.png)
![3-[5-(3-{[(2-methoxyphenoxy)acetyl]amino}phenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4955688.png)


![3-bromo-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4955703.png)
![8-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4955713.png)
![3-ethyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955720.png)
![10-benzoyl-11-(4-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955737.png)
